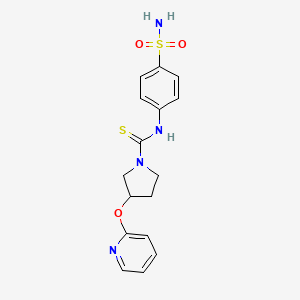![molecular formula C21H22N4O2 B7430348 2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide](/img/structure/B7430348.png)
2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide, also known as PEPCK inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a significant impact on various biochemical and physiological processes, making it an important tool for researchers in the field of medicine and biology.
Mécanisme D'action
2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide inhibitor works by binding to the active site of this compound, preventing it from catalyzing the conversion of oxaloacetate to phosphoenolpyruvate. This results in a decrease in the production of glucose, which can have a significant impact on various physiological processes.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have a significant impact on various biochemical and physiological processes. It has been shown to decrease blood glucose levels in animal models, making it a potential treatment for diabetes. It has also been found to have anti-inflammatory and anti-cancer properties, making it a promising tool for researchers in these fields.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide inhibitor is its potency and specificity for this compound. This makes it a valuable tool for researchers studying the regulation of glucose metabolism. However, one of the limitations of this compound inhibitor is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide inhibitor. One area of interest is the development of more potent and selective inhibitors of this compound. Another area of interest is the exploration of the potential therapeutic applications of this compound inhibitor in the treatment of diabetes, inflammation, and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound inhibitor and its potential limitations in lab experiments.
Méthodes De Synthèse
The synthesis of 2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide inhibitor involves the reaction of 2-(2-phenylethyl)pyrazole-3-carboxylic acid with 4-(propanoylamino)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide inhibitor has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of phosphoenolpyruvate carboxykinase (this compound), an enzyme that plays a key role in gluconeogenesis. This makes it an important tool for researchers studying the regulation of glucose metabolism.
Propriétés
IUPAC Name |
2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-2-20(26)23-17-8-10-18(11-9-17)24-21(27)19-12-14-22-25(19)15-13-16-6-4-3-5-7-16/h3-12,14H,2,13,15H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPOMPALAUQHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=NN2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-chloro-N-ethylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B7430280.png)
![5-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-indazole](/img/structure/B7430281.png)
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B7430282.png)
![tert-butyl N-methyl-N-[2-[5-(2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]propyl]carbamate](/img/structure/B7430288.png)
![Ethyl 4-[(3,4,7-trimethyl-1-benzofuran-2-carbonyl)amino]benzoate](/img/structure/B7430295.png)

![N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide](/img/structure/B7430302.png)
![ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate](/img/structure/B7430304.png)
![3-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-phenylethylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7430313.png)
![N-[4-(carbamoylamino)phenyl]-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxamide](/img/structure/B7430331.png)
![4-[(5-Chloro-1-phenylpyrazol-4-yl)methylamino]benzamide](/img/structure/B7430339.png)
![Tert-butyl 4-[[1-(4-bromophenyl)imidazole-4-carbonyl]amino]-3-fluoropiperidine-1-carboxylate](/img/structure/B7430344.png)
![Methyl 2-methyl-4-[(4-methylthieno[2,3-b]indole-2-carbonyl)amino]benzoate](/img/structure/B7430351.png)
![tert-butyl N-[2-[5-(2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]carbamate](/img/structure/B7430355.png)
